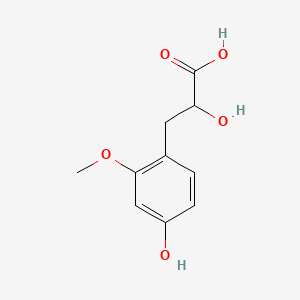
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is naturally found in various fermented foods and can also be derived from the microbial transformation of dietary polyphenols . It is known for its antioxidant properties and potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The process begins with benzyl alcohol.
Substitution Reaction: Benzyl alcohol reacts with bromoacetone to introduce a propanone group.
Formation of Tosylate Ester: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate ester.
Ketone Formation: The tosylate ester undergoes a ketone formation reaction with ethylene glycol.
Final Product: The ethylene glycol ester reacts under basic conditions with an amino acid-containing reactant, followed by hydrolysis to yield this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds.
Medicine: Its antioxidant properties make it a candidate for research in anti-aging and anti-inflammatory treatments.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Muscle Function: It enhances muscle strength by increasing the expression of Myf5, a gene involved in muscle development.
Metabolism: It improves hepatic glucose and lipid metabolism and inhibits muscular lipid metabolism and protein catabolism.
Comparación Con Compuestos Similares
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-Hydroxy-4-methoxyphenylacetic acid: Another phenolic compound with antioxidant activity.
Uniqueness: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is unique due to its dual hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H12O5 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) |
Clave InChI |
JFAIARJXSUNWQW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
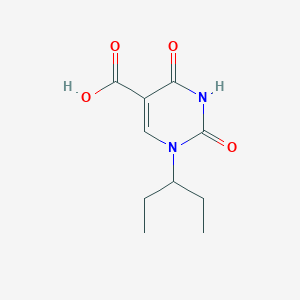
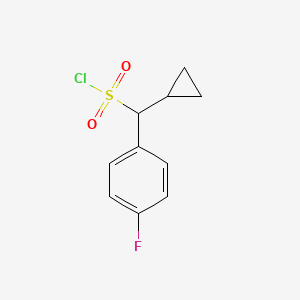


![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
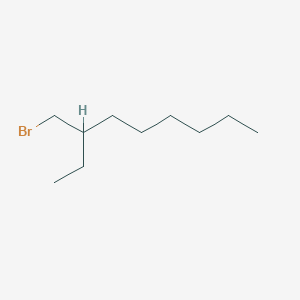
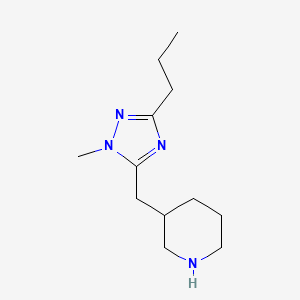
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
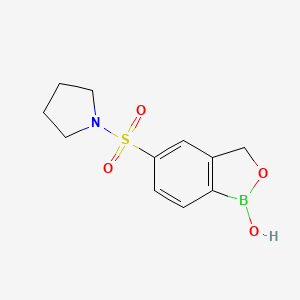
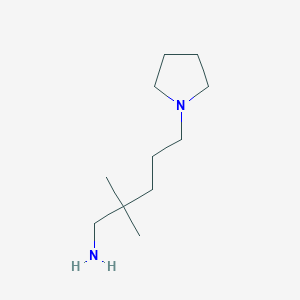


![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)
